Technical Monograph: 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine
Technical Monograph: 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine
The following technical guide is structured as an advanced monograph for chemical researchers and drug discovery scientists. It prioritizes experimental logic, mechanistic insight, and actionable data over generic descriptions.
[1]
CAS Number: 1159512-38-5
Formula:
Introduction & Strategic Significance
In the landscape of modern medicinal chemistry, 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine represents a "privileged scaffold." Its value lies in the precise arrangement of its substituents, which allows it to serve as a versatile linchpin in the synthesis of complex pharmaceuticals, particularly Voltage-Gated Sodium Channel (
-
The 2-Bromo Handle: A highly reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (
). -
The 3-Fluoro Substituent: Provides metabolic blockade at a typically labile position, modulates
, and introduces specific electrostatic interactions with protein targets without adding significant steric bulk. -
The 6-Trifluoromethyl Group: A strong electron-withdrawing group (EWG) that activates the pyridine ring for nucleophilic attack at C2 while significantly enhancing lipophilicity (
) and metabolic stability.
Chemical Profile & Physical Properties[2][3][4][5][6]
The following data aggregates predicted and experimentally observed values for CAS 1159512-38-5.
| Property | Value | Context/Notes |
| Appearance | Colorless to light yellow liquid/low-melting solid | Highly dependent on purity; tends to darken upon oxidation. |
| Boiling Point | ~153°C (at 760 mmHg) | Predicted. Distillable under reduced pressure. |
| Density | 1.786 g/cm³ | High density due to poly-halogenation. |
| Flash Point | >110°C | Non-volatile, but handle as combustible. |
| LogP | ~3.2 | High lipophilicity driven by |
| Solubility | DCM, THF, EtOAc, Toluene | Immiscible with water. |
| Storage | 2–8°C, Inert Atmosphere (Ar/N2) | Light sensitive. Store in amber glass. |
Synthesis & Manufacturing Routes
Access to this core usually follows two primary strategies. The Sandmeyer Reaction is preferred for scale and reliability, while Directed Ortho-Lithiation (DoM) is a common research-scale method.
Route A: The Modified Sandmeyer Protocol (Scalable)
This route avoids the cryogenic conditions of lithiation and uses the readily available 2-amino precursor.
-
Precursor: 2-Amino-3-fluoro-6-(trifluoromethyl)pyridine.
-
Diazotization: Treatment with sodium nitrite (
) in aqueous at 0°C generates the diazonium salt in situ. -
Bromination: The diazonium species is displaced by bromide, catalyzed by Copper(I) bromide (
).
Mechanism: The electron-poor nature of the pyridine (due to
Route B: Directed Ortho-Lithiation (Research Scale)
-
Lithiation: Treatment with LDA (Lithium Diisopropylamide) in THF at -78°C. The C3-Fluorine directs lithiation to the C2 position (ortho-effect) due to the acidity of the C2 proton (flanked by N and F).
-
Quench: Addition of an electrophilic bromine source (
or ).
Critique: While direct, this method often suffers from regioselectivity issues (C4 lithiation) and requires strictly anhydrous conditions.
Visualization of Synthesis Pathways
Figure 1: Comparative synthesis routes. Route A (Sandmeyer) is preferred for industrial consistency.
Reactivity Profile & Functionalization
As a Senior Application Scientist, it is crucial to understand how to manipulate this scaffold. The molecule possesses three distinct "zones" of reactivity.
The C2-Bromine "Warhead"
The C2 position is the primary electrophilic site.
-
Reactivity: The presence of the
group at C6 and the Nitrogen atom renders the C2-Br bond highly susceptible to nucleophilic aromatic substitution.-
Nucleophiles: Amines (primary/secondary), alkoxides, thiols.
-
Conditions: Mild bases (
, ) in polar aprotic solvents (DMF, DMSO, NMP).
-
-
Cross-Coupling: Excellent substrate for Pd-catalyzed reactions.
-
Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.
-
Buchwald-Hartwig: C-N bond formation with amines (often superior to
for electron-poor amines).
-
The C3-Fluorine Modulator
The fluorine at C3 is generally stable but exerts a strong ortho-effect.
-
It lowers the
of the pyridine nitrogen. -
It protects the C2 position from metabolic oxidation after functionalization.
-
Warning: Under extremely forcing
conditions with strong nucleophiles, the C3-F can occasionally be displaced, leading to regioisomeric mixtures.
The C6-Trifluoromethyl Anchor
This group is chemically inert under standard conditions. Its role is purely electronic (activation of the ring) and physicochemical (lipophilicity).
Reactivity Workflow Diagram
Figure 2: Divergent reactivity modes centered on the C2-Bromine handle.
Case Study: Application in Nav1.7 Inhibitors
The 2-bromo-3-fluoro-6-(trifluoromethyl)pyridine scaffold is a critical intermediate in the synthesis of Nav1.7 inhibitors , which are targeted for the treatment of neuropathic pain.
Mechanism of Action: Nav1.7 channels are crucial for pain signal transmission in peripheral neurons.[4][5] Inhibitors often require a specific heteroaryl "cap" to bind to the voltage-sensing domain. The 6-(trifluoromethyl)pyridin-2-yl motif, often linked via an ether or amine bridge, provides the necessary lipophilicity to penetrate the nerve sheath and the electronic profile to interact with the channel pore.
Experimental Protocol: Synthesis of an Ether-Linked Intermediate Context: Coupling the scaffold with a hydroxy-quinoline core (common in Nav1.7 blockers like ABBV-318 analogs).
-
Reagents:
-
Substrate: 6-Hydroxyquinoline derivative (1.0 equiv).
-
Electrophile: 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine (1.2 equiv).
-
Base: Cesium Carbonate (
, 2.0 equiv). -
Solvent: Anhydrous DMF.
-
-
Procedure:
-
Charge a reaction vial with the hydroxy-quinoline and
in DMF. Stir at RT for 30 min to generate the phenoxide. -
Add 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine dropwise.
-
Heat the mixture to 80°C for 4–6 hours. Monitor by LCMS.
-
Observation: The reaction proceeds via
. The high reactivity of the C2-Br bond (activated by ) typically ensures full conversion without requiring palladium catalysts.
-
-
Workup:
-
Dilute with EtOAc, wash with water (3x) and brine. Dry over
. -
Purify via flash chromatography (Hexane/EtOAc).
-
Safety & Handling (MSDS Summary)
-
Hazards:
-
H301: Toxic if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and chemical safety goggles.
-
Avoid contact with strong oxidizing agents.
-
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water (fluorinated compounds are persistent).
References
-
ChemicalBook. 2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE Properties and CAS 1159512-38-5. Retrieved from
-
Sigma-Aldrich. 2-Bromo-6-(trifluoromethyl)pyridine (Related Isomer Data for Safety Context). Retrieved from
-
National Institutes of Health (PubMed). Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) as Nav1.7 blocker. Bioorg Med Chem. 2022.[6][7][8] Retrieved from
-
Organic Chemistry Portal. Synthesis of Trifluoromethylated Pyridines. Retrieved from
Sources
- 1. 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine | CAS 175278-19-2 | High Purity Supplier & Manufacturer in China [pipzine-chem.com]
- 2. 2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE | 1159512-38-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 7. Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
